2,4-Dichlorophenyl cyanate

Übersicht

Beschreibung

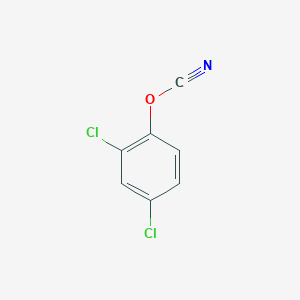

2,4-Dichlorophenyl cyanate is an organic compound with the molecular formula C₇H₃Cl₂NO. It is a derivative of phenyl cyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenyl cyanate can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorophenol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3\text{Cl}_2\text{OH} + \text{ClCN} \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{OCN} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene (COCl₂) as a reagent. The reaction of 2,4-dichloroaniline with phosgene in the presence of a base such as pyridine yields this compound: [ \text{C}_6\text{H}_3\text{Cl}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{OCN} + 2 \text{HCl} ]

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichlorophenyl cyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form ureas.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichlorophenol and carbon dioxide.

Polymerization: It can undergo polymerization reactions to form polycyanates.

Common Reagents and Conditions:

Amines: React with this compound to form substituted ureas.

Water: Hydrolyzes the cyanate group to form phenols.

Catalysts: Various catalysts can be used to facilitate polymerization reactions.

Major Products:

Substituted Ureas: Formed from reactions with amines.

2,4-Dichlorophenol: Formed from hydrolysis.

Polycyanates: Formed from polymerization reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

DCPI is utilized in the synthesis of various pharmaceuticals due to its reactivity as an isocyanate. It serves as an intermediate in the production of:

- Antibiotics : Its derivatives have been explored for their antibacterial properties.

- Anti-inflammatory agents : Compounds synthesized from DCPI have shown potential in reducing inflammation.

Case Study : A study demonstrated the successful synthesis of a novel anti-inflammatory drug using DCPI as a key intermediate, highlighting its utility in pharmaceutical development .

Agrochemical Applications

The compound plays a role in the development of herbicides and pesticides. Its ability to form stable intermediates makes it valuable in creating effective agrochemical products.

- Herbicides : Research has shown that derivatives of DCPI exhibit herbicidal activity against various weed species.

- Insecticides : Compounds derived from DCPI have been tested for efficacy against agricultural pests.

Data Table: Herbicidal Activity of DCPI Derivatives

| Compound Name | Target Weed Species | Efficacy (%) |

|---|---|---|

| DCPI-derived Herbicide A | Amaranthus retroflexus | 85 |

| DCPI-derived Herbicide B | Echinochloa crus-galli | 78 |

Material Science

In material science, DCPI is employed in the production of polymers and resins. Its isocyanate functionality allows it to react with polyols to form polyurethane materials.

- Polyurethane Production : DCPI is used to synthesize flexible and rigid polyurethane foams.

- Coatings and Adhesives : The compound contributes to the formulation of durable coatings and adhesives.

Case Study : A recent investigation into the use of DCPI in polyurethane foams revealed enhanced mechanical properties and thermal stability compared to traditional formulations .

Analytical Chemistry

DCPI is utilized as a reagent in analytical chemistry for detecting amines and alcohols. Its reactivity allows for the derivatization of these compounds, facilitating their analysis through chromatographic methods.

- Chromatography Applications : The compound has been effectively used in HPLC methods for quantifying amine concentrations in environmental samples.

Toxicology and Safety Considerations

While DCPI has numerous applications, it is essential to consider its toxicological profile. The compound is classified as toxic if swallowed or upon skin contact, necessitating careful handling and usage protocols.

Wirkmechanismus

The mechanism of action of 2,4-dichlorophenyl cyanate involves its reactivity with nucleophiles. The cyanate group (OCN) is highly reactive and can form covalent bonds with nucleophilic sites on molecules, such as amines and hydroxyl groups. This reactivity makes it useful in various chemical synthesis processes.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group (NCO) instead of a cyanate group (OCN).

2,4-Dichlorophenol: The parent compound from which 2,4-dichlorophenyl cyanate is derived.

Phenyl cyanate: The non-chlorinated analog of this compound.

Uniqueness: this compound is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and properties compared to non-chlorinated analogs. The chlorine atoms can affect the electron density of the phenyl ring, making it more reactive in certain chemical reactions.

Biologische Aktivität

2,4-Dichlorophenyl cyanate, also known as 2,4-dichlorophenyl isocyanate, is a compound that has garnered attention for its biological activities, particularly in toxicological and medicinal contexts. This article explores the compound's biological activity, including its toxicity, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C7H3Cl2NO

- Molecular Weight : 176.01 g/mol

- CAS Number : 75789-73-0

Toxicological Profile

This compound exhibits significant toxicity. It is classified as:

- Acute Toxicity : Toxic if swallowed (H301), toxic in contact with skin (H311) .

- Irritation Potential : Causes serious eye irritation and may cause skin irritation .

Table 1: Toxicity Summary

| Route of Exposure | Toxicity Level | Effects |

|---|---|---|

| Ingestion | High | Gastrointestinal irritation, nausea |

| Skin Contact | Moderate | Irritation, potential sensitization |

| Inhalation | High | Respiratory issues, asthma symptoms |

Anticancer Potential

Recent studies have indicated that derivatives of isocyanates, including this compound, may exhibit anticancer properties. For instance, structural analogs have shown promising activity against various cancer cell lines.

- Mechanism of Action : Isocyanates can induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Case Studies :

Case Study Example

A specific case study evaluated the effects of a closely related compound on human cancer cells. The compound exhibited a selectivity ratio ranging from 0.7 to 39 at the GI50 level, indicating its potential as a targeted anticancer agent .

Environmental and Occupational Health Concerns

The exposure to isocyanates like this compound has been linked to occupational asthma and other respiratory conditions. A case-referent study highlighted a significant correlation between exposure levels and the incidence of respiratory ailments among workers in manufacturing settings .

Table 2: Occupational Exposure Outcomes

| Study Type | Findings |

|---|---|

| Case-Referent Study | Increased risk of asthma among exposed workers |

| Longitudinal Study | Chronic exposure linked to respiratory distress |

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBXNVQANQPNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538253 | |

| Record name | 2,4-Dichlorophenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601-46-3 | |

| Record name | 2,4-Dichlorophenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.